molecular formula C15H28N4O4 B565546 Peramivir-13C,15N2 CAS No. 1794979-37-5

Peramivir-13C,15N2

Cat. No.: B565546
CAS No.: 1794979-37-5
M. Wt: 331.392
InChI Key: XRQDFNLINLXZLB-HRTMCAJISA-N
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Description

Peramivir-13C,15N2 is a stable isotope-labeled analogue of Peramivir, an antiviral compound. This specific labeling involves the substitution of certain carbon atoms with carbon-13 and nitrogen atoms with nitrogen-15. These isotopic labels are particularly useful in scientific research, allowing for detailed studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peramivir-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Peramivir. This can be achieved through a series of chemical reactions starting from isotopically labeled precursors. The process typically involves:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain isotopic enrichment levels .

Chemical Reactions Analysis

Types of Reactions

Peramivir-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Peramivir-13C,15N2 is extensively used in scientific research due to its stable isotope labels. Applications include:

Mechanism of Action

Peramivir-13C,15N2, like its unlabeled counterpart, inhibits the enzyme neuraminidase, which is essential for the replication of influenza viruses. By binding to the active site of neuraminidase, it prevents the release of new viral particles from infected cells, thereby halting the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Peramivir-13C,15N2 is unique due to its stable isotope labels, which allow for detailed studies using advanced analytical techniques. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Properties

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1/i15+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-HRTMCAJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=[13C]([15NH2])[15NH2])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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